2-(4-benzoylphenoxy)-N-(1-cyanocyclohexyl)acetamide
Description
Properties
IUPAC Name |
2-(4-benzoylphenoxy)-N-(1-cyanocyclohexyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c23-16-22(13-5-2-6-14-22)24-20(25)15-27-19-11-9-18(10-12-19)21(26)17-7-3-1-4-8-17/h1,3-4,7-12H,2,5-6,13-15H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGNMEGPBLNMGRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)COC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-benzoylphenoxy)-N-(1-cyanocyclohexyl)acetamide is a compound that has gained attention in recent pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and its IUPAC name, which reflects its complex structure involving a benzoyl group, a phenoxy group, and a cyanocyclohexyl moiety.
Research indicates that 2-(4-benzoylphenoxy)-N-(1-cyanocyclohexyl)acetamide may exhibit biological activity through several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in inflammatory pathways, which may contribute to its anti-inflammatory effects.
- Modulation of Cell Signaling : It may interact with specific receptors or signaling pathways that regulate cell proliferation and apoptosis, potentially influencing cancer cell dynamics.
- Bone Resorption Inhibition : Similar compounds have demonstrated the ability to inhibit osteoclastogenesis, suggesting a potential role in treating bone-related disorders.
Anti-inflammatory Activity
Studies have suggested that the compound possesses significant anti-inflammatory properties. For instance, it was found to reduce the expression of pro-inflammatory cytokines in vitro. This activity is particularly relevant for conditions such as arthritis and other inflammatory diseases.
Antimicrobial Properties
Preliminary investigations indicate that 2-(4-benzoylphenoxy)-N-(1-cyanocyclohexyl)acetamide exhibits antimicrobial activity against various pathogens. This suggests potential applications in treating infections resistant to conventional antibiotics.
Anticancer Activity
Research has shown that derivatives of this compound may induce apoptosis in cancer cells. For example, studies on structurally similar compounds have highlighted their ability to inhibit tumor growth in animal models.
Case Studies
Research Findings
Recent studies have focused on synthesizing derivatives of 2-(4-benzoylphenoxy)-N-(1-cyanocyclohexyl)acetamide to enhance its biological activity. For example:
- Synthesis and Evaluation : New analogs were synthesized and evaluated for their anticonvulsant properties, showing varying degrees of efficacy depending on structural modifications .
- Pharmacokinetics and Toxicity : Evaluations of pharmacokinetics revealed favorable absorption characteristics with manageable toxicity profiles in preliminary animal studies .
Scientific Research Applications
Antimicrobial Properties
Recent studies have indicated that compounds similar to 2-(4-benzoylphenoxy)-N-(1-cyanocyclohexyl)acetamide exhibit significant antimicrobial activity. For instance, research has shown that substituted benzamides can effectively combat bacterial strains that are resistant to conventional antibiotics. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .
Anticancer Activity
The anticancer potential of 2-(4-benzoylphenoxy)-N-(1-cyanocyclohexyl)acetamide has been a focal point in recent pharmacological studies. Analogues of this compound have demonstrated efficacy against various cancer cell lines, including colorectal and breast cancer. The compound's mechanism involves the induction of apoptosis and inhibition of cell proliferation through various signaling pathways, such as the PI3K/Akt and MAPK pathways .
Table 1: Summary of Anticancer Activity
Future Research Directions
Given the promising results from preliminary studies, further research is warranted to explore the full potential of 2-(4-benzoylphenoxy)-N-(1-cyanocyclohexyl)acetamide in clinical settings. Key areas for future investigation include:
- In Vivo Studies : Conducting animal model studies to evaluate the pharmacokinetics and therapeutic efficacy.
- Combination Therapies : Investigating the effects of this compound in combination with existing chemotherapeutic agents to enhance efficacy and reduce resistance.
- Mechanistic Studies : Detailed studies on its molecular targets and pathways involved in its anticancer effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural and Functional Differences
Phenoxy Ring Substituents
- Benzoyl Group (Target Compound): The 4-benzoylphenoxy group enhances π-π stacking interactions with hydrophobic receptor pockets, critical for adiponectin receptor activation .
- Chloro substituents (e.g., Analog 2) enhance lipophilicity, favoring blood-brain barrier penetration for CNS-targeted therapies .
Amide Modifications
- 1-Cyanocyclohexyl (Target Compound): The nitrile group introduces polarity, improving water solubility, while the cyclohexyl moiety provides conformational rigidity for target engagement .
- Oxadiazole/Cyclohexylamino (Analogs 2, 3): Oxadiazole rings (Analog 2) enhance metabolic stability, whereas cyclohexylamino groups (Analog 3) improve anticonvulsant efficacy by mimicking hydrophobic residues in voltage-gated sodium channels .
Pharmacological Outcomes
- Anticonvulsant Analogs (e.g., Analog 3) : Exhibit ED₅₀ values comparable to phenytoin (0.055–0.259 mmol/kg) but with higher ALD₅₀ (1.604–1.675 mmol/kg), indicating a wider therapeutic window .
- Enzyme Inhibitors (e.g., Analog 4) : Hydrophobic N-phenethyl groups in 17β-HSD2 inhibitors enhance binding to aromatic residues in enzyme active sites, achieving sub-micromolar potency .
Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
